N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O5S/c1-13-10-15(3-4-16(13)24)27-22(29)21-17(6-9-33-21)26(23(27)30)12-20(28)25-14-2-5-18-19(11-14)32-8-7-31-18/h2-6,9-11,17,21H,7-8,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZUGCZXCXBKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various electrophiles to form the desired acetamide derivatives. The synthetic pathway can be summarized as follows:
- Starting Material : 2,3-dihydro-1,4-benzodioxin-6-amine.
- Reagents : Acetic anhydride or acetamide derivatives.
- Conditions : The reaction is usually conducted in a polar aprotic solvent under controlled pH conditions to facilitate the formation of the acetamide.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Enzyme Inhibition
Research indicates that compounds with a similar structure exhibit significant inhibitory effects on cholinesterase enzymes. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from 2,3-dihydrobenzodioxine have shown promising results as AChE inhibitors with IC50 values in the micromolar range. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
Antiproliferative Activity
Some derivatives have demonstrated antiproliferative effects against various cancer cell lines:
- Cancer Cell Lines : Studies have reported that benzodioxane-containing compounds exhibit cytotoxicity against HepG2 liver cancer cells with IC50 values as low as 0.81 μM . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide have also been evaluated for antimicrobial activity:
- Broad-Spectrum Activity : In vitro studies have shown moderate to significant antibacterial and antifungal activities against a range of pathogens including Escherichia coli and Staphylococcus aureus. The lipophilicity of these compounds correlates positively with their antimicrobial efficacy .
Case Studies
Several studies highlight the biological potential of related compounds:
- Cholinesterase Inhibitors : A study on sulfonamide derivatives indicated that modifications to the benzodioxine structure can enhance enzyme inhibition properties significantly compared to unmodified analogs .
- Anticancer Activity : Another investigation focused on thieno[3,2-d]pyrimidine derivatives revealed that substituents like fluorine on aromatic rings can enhance antiproliferative activity against specific cancer types by altering metabolic pathways involved in drug activation .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various electrophiles to create derivatives with enhanced biological activity. For instance, one study synthesized a series of compounds by reacting 2,3-dihydro-1,4-benzodioxin derivatives with different sulfonyl chlorides and acetamides under controlled conditions. The resulting compounds were characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structures .
Biological Activities
Enzyme Inhibition:
Research has demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant enzyme inhibitory activity. For example:
- Acetylcholinesterase Inhibition: Some synthesized compounds have shown promising results as acetylcholinesterase inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
- α-glucosidase Inhibition: Other studies have evaluated the anti-diabetic potential of these compounds through α-glucosidase inhibition assays. Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have been found to effectively inhibit this enzyme, suggesting their potential use in managing Type 2 Diabetes Mellitus (T2DM) .
Antimicrobial Activity:
Some derivatives have also been assessed for their antimicrobial properties. The presence of the benzodioxane moiety contributes to enhanced bioactivity against various bacterial strains .
Therapeutic Implications
Given their enzyme inhibitory properties and potential antimicrobial effects, compounds containing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure may serve as lead compounds in drug discovery. Their ability to inhibit key enzymes involved in metabolic disorders positions them as candidates for further development in treating conditions such as:
- Alzheimer's Disease: By inhibiting acetylcholinesterase, these compounds may help improve cognitive function in patients.
- Diabetes Management: The inhibition of α-glucosidase can aid in controlling blood sugar levels post-meal.
Case Studies and Research Findings
Recent studies have systematically explored the synthesis and biological evaluation of various derivatives:
These findings underline the importance of structural modifications in enhancing the pharmacological profiles of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Position and Bioactivity: The 4-fluoro-3-methylphenyl group in the target compound contrasts with 2-methoxyphenyl () and 4-chlorophenylsulfonyl (). Fluorine’s electronegativity may enhance binding affinity, while sulfonyl groups () improve antimicrobial potency but increase molecular weight .
- Core Modifications: The cyclopenta-thieno-pyrimidine in introduces a strained ring system, which may influence solubility and metabolic stability .
Physicochemical and Spectroscopic Properties
- NMR Analysis: demonstrates that substituents alter chemical shifts in regions A (positions 39–44) and B (29–36). The target compound’s 4-fluoro-3-methylphenyl group is expected to induce distinct shifts compared to methoxy or sulfonyl analogs, aiding structural elucidation .
- Solubility and LogP: The 2,4-dioxo groups in the target compound increase polarity, likely reducing LogP compared to ’s methoxyphenyl derivative. This may enhance aqueous solubility but limit blood-brain barrier penetration .
Q & A
Q. What are the critical considerations for optimizing the synthesis protocol of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction conditions (e.g., inert atmosphere, microwave-assisted heating) to improve yield and purity. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions.
- Heterocyclic ring construction : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Characterization via NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .
Q. How can researchers validate the structural identity of intermediates and the final compound?
- NMR spectroscopy : Analyze aromatic proton splitting patterns to confirm substitution on the benzodioxin and thienopyrimidine rings.
- Mass spectrometry : Compare observed molecular ion peaks with theoretical values (e.g., HRMS with <2 ppm error).
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, if applicable .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric readouts.
- Cellular viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Dose-response validation : Ensure consistent compound solubility and stability across assays (e.g., DMSO stock purity, absence of precipitation).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Pharmacokinetic (PK) analysis : Compare intracellular concentrations (LC-MS/MS) with in vitro IC50 values to reconcile discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies of the thienopyrimidine core?
- Fragment-based design : Modify substituents on the 4-fluoro-3-methylphenyl group to probe steric and electronic effects.
- Bioisosteric replacement : Substitute the dihydrobenzodioxin moiety with bicyclic systems (e.g., indole or quinoline) to enhance metabolic stability.
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in target proteins .
Q. How can researchers develop robust analytical methods for quantifying this compound in biological matrices?
- HPLC-MS/MS : Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) for peak resolution.
- Validation parameters : Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per ICH guidelines.
- Stability testing : Evaluate degradation under light, temperature, and pH variations to establish storage conditions .
Q. What experimental approaches are recommended for studying metabolic stability?
- Liver microsome assays : Incubate with NADPH and monitor parent compound depletion via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6).
- Metabolite identification : Employ high-resolution LC-HRMS/MS with data-dependent acquisition (DDA) to detect phase I/II metabolites .
Methodological Challenges and Solutions
Q. How can solubility limitations impact experimental outcomes, and how are they mitigated?
- Co-solvent systems : Use cyclodextrins or lipid-based formulations to enhance aqueous solubility.
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability.
- Dynamic light scattering (DLS) : Monitor aggregation phenomena in PBS or cell culture media .
Q. What computational tools aid in predicting toxicity and off-target effects?
- ADMET prediction software : Tools like SwissADME or ProTox-II estimate permeability, cytochrome interactions, and hepatotoxicity.
- Molecular similarity screening : Compare structural fingerprints (Tanimoto coefficients) against known toxicophores in databases like ChEMBL .
Advanced Experimental Design
Q. How can researchers design in vivo studies to evaluate therapeutic potential?
- Dosing regimen : Optimize based on PK parameters (e.g., half-life, Cmax) from rodent studies.
- Disease models : Use xenograft or chemically induced models (e.g., DMBA for carcinogenesis) to assess efficacy.
- Biomarker analysis : Quantify target modulation in tissues via immunohistochemistry or RNA-seq .
Q. What strategies resolve discrepancies between in silico predictions and empirical data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
